

In-Depth Technical Guide to 1-Aminopyrrole

(CAS Number: 765-39-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminopyrrole

Cat. No.: B1266607

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopyrrole, with the CAS number 765-39-9, is a heterocyclic amine that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a pyrrole ring N-substituted with an amino group, imparts valuable reactivity, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological significance of **1-aminopyrrole** and its derivatives, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

1-Aminopyrrole is typically a colorless to yellow or green liquid at room temperature.^{[1][2]} The reported melting point of 77-78 °C likely corresponds to a salt or derivative, as the parent compound is a liquid under standard conditions.^[2] It is important to handle this compound under an inert atmosphere as it can be sensitive to air and heat.^[3]

Table 1: Physicochemical Properties of **1-Aminopyrrole**

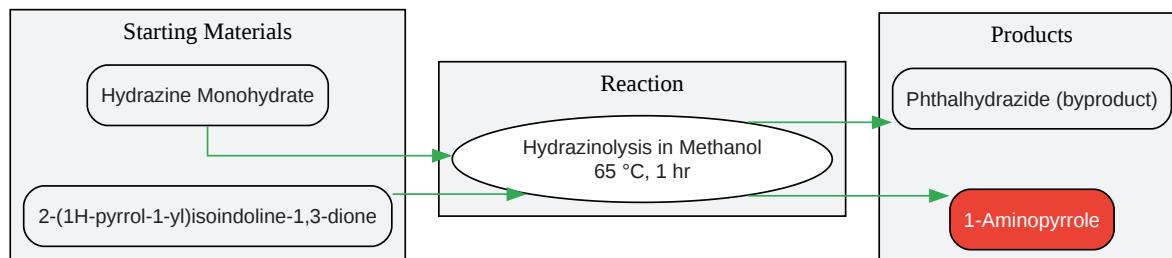
Property	Value	Reference(s)
CAS Number	765-39-9	[4]
Molecular Formula	C ₄ H ₆ N ₂	[4]
Molecular Weight	82.11 g/mol	[1]
Appearance	Colorless to orange to green clear liquid	[1][2]
Boiling Point	174 °C	[1]
Density	1.06 g/cm ³	[1]
Refractive Index (n _{20D})	1.54	[1]
Flash Point	64 °C	[3]
Solubility	Soluble in water and various organic solvents	[5]
Storage Temperature	2 - 8 °C	[1]

Table 2: Spectroscopic Data for **1-Aminopyrrole**

Spectrum	Data	Reference(s)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 5.84 (t, J = 2.0 Hz, 2H), 5.86 (d, exchangeable with D ₂ O, 2H), 6.62 (t, J = 2.0 Hz, 2H)	[2]
¹³ C NMR	Data for the parent pyrrole ring shows signals at approximately δ 109.8, 116.7, 123.7, and 130.7.	[6]
Infrared (IR)	Conforms to structure	[2]

Synthesis of 1-Aminopyrrole

A common laboratory-scale synthesis of **1-aminopyrrole** involves the hydrazinolysis of N-(1-pyrrolyl)phthalimide. This method provides a reliable route to the target compound.


Experimental Protocol: Synthesis of 1-Aminopyrrole via Hydrazinolysis

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione

- This intermediate is typically prepared from the reaction of pyrrole with N-bromophthalimide or through other established methods.

Step 2: Synthesis of 1H-pyrrol-1-amine

- Dissolve 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (3.5 g, 0.016 mmol) in methanol (35 mL).
- Add hydrazine monohydrate (1 mL, 0.021 mmol) to the solution.
- Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the solid byproduct (phthalhydrazide).
- Wash the collected solid with methanol and combine the filtrates.
- Concentrate the combined filtrate to yield a light yellow solid.
- Grind the solid with diethyl ether and concentrate the organic solution to obtain **1-aminopyrrole** as a brown oil (yield: 1 g, 74%).[\[2\]](#)

[Click to download full resolution via product page](#)

Synthesis of **1-Aminopyrrole** via Hydrazinolysis

Chemical Reactivity and Applications in Synthesis

The pyrrole ring of **1-aminopyrrole** is electron-rich and susceptible to electrophilic substitution, while the exocyclic amino group behaves as a nucleophile.^[7] This dual reactivity makes it a valuable precursor for a wide range of heterocyclic compounds.

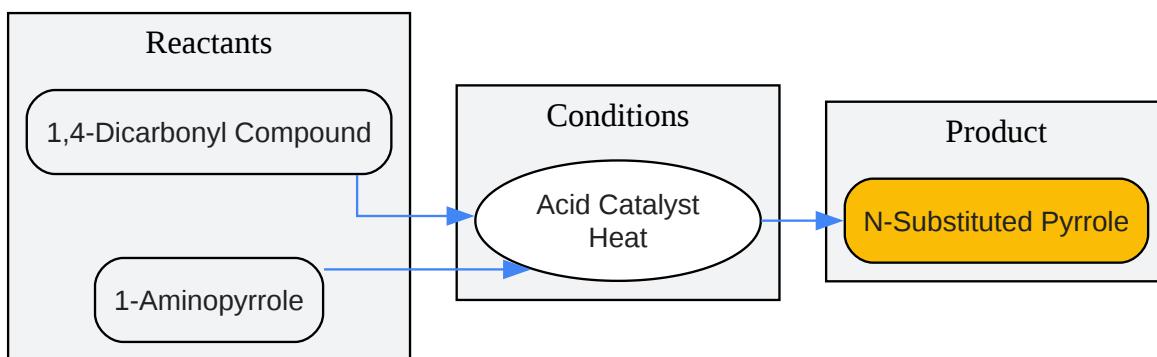
Electrophilic Substitution

Similar to other N-substituted pyrroles, **1-aminopyrrole** can undergo electrophilic substitution reactions such as formylation, acetylation, and halogenation. The substitution typically occurs at the C2 or C3 position of the pyrrole ring.^[8]

Reactions at the Amino Group

The amino group of **1-aminopyrrole** is nucleophilic and can react with various electrophiles.^[9] For instance, it can be acylated, sulfonylated, or react with carbonyl compounds to form imines. This reactivity is crucial for incorporating the pyrrole moiety into larger molecular scaffolds.

Cycloaddition Reactions


Pyrrole and its derivatives can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form more complex heterocyclic systems.^{[10][11]} The specific reactivity in these reactions is influenced by the substituents on the pyrrole ring.

Synthesis of Bioactive Molecules

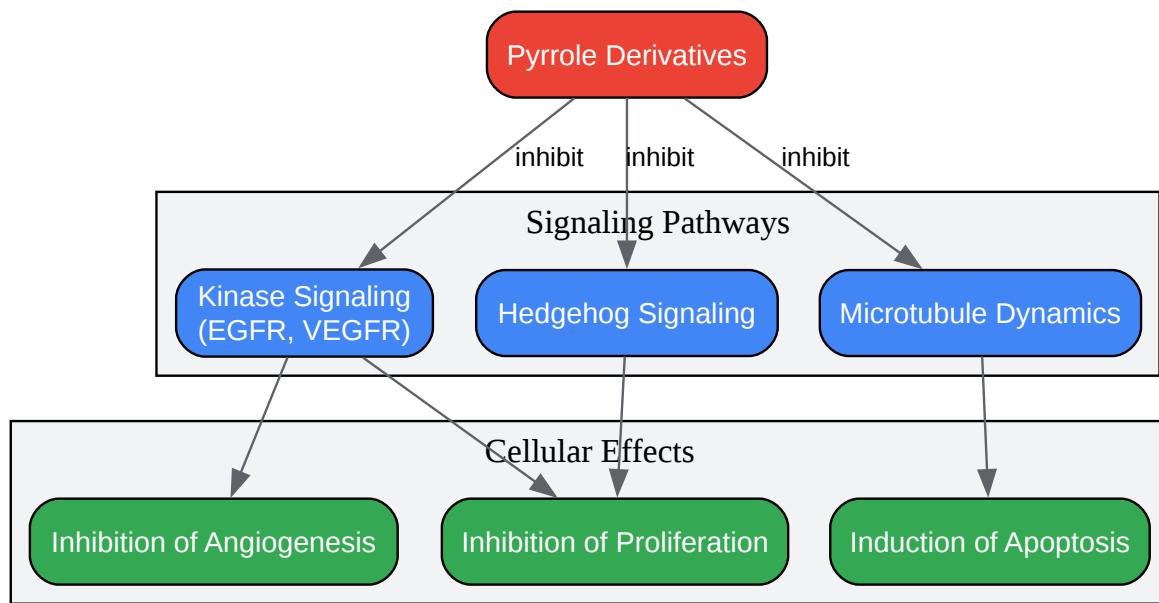
1-Aminopyrrole is a key starting material in the synthesis of various bioactive compounds, particularly through multicomponent reactions like the Paal-Knorr and Hantzsch pyrrole syntheses.[12][13]

Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles

- Combine the primary amine (e.g., **1-aminopyrrole**) and a 1,4-dicarbonyl compound (e.g., succinaldehyde) in a suitable solvent, often with an acid catalyst.[14]
- Heat the reaction mixture to facilitate the condensation and subsequent cyclization.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous work-up and purify the product by column chromatography.

[Click to download full resolution via product page](#)

General Workflow for Paal-Knorr Pyrrole Synthesis


Biological Activity and Drug Development Applications

While **1-aminopyrrole** itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities and are of significant interest in drug discovery.

Anticancer Activity

Pyrrole derivatives are being extensively investigated as anticancer agents. They can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[15]

- Kinase Inhibition: Many pyrrole-containing compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and lymphocyte-specific kinase (Lck).[4][16] By blocking the signaling pathways mediated by these kinases, these compounds can inhibit tumor growth and angiogenesis.[17]
- Tubulin Polymerization Inhibition: Certain 3-aryl-1-arylpvrrole (ARAP) derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cancer cell death.[18][19]
- Hedgehog Signaling Pathway Inhibition: Some ARAP derivatives also suppress the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.[18][19]

[Click to download full resolution via product page](#)

Anticancer Mechanisms of Action for Pyrrole Derivatives

Neurological Disorders

Derivatives of pyrrole are also being explored for the treatment of neurological disorders. One area of focus is the inhibition of cholinesterases.

- Cholinesterase Inhibition: Certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[\[20\]](#) The inhibition of BChE is a therapeutic strategy for conditions like Alzheimer's disease. Kinetic studies have shown that these compounds can act as mixed competitive inhibitors. [\[20\]](#)

Other Biological Activities

Pyrrole derivatives have demonstrated a broad spectrum of other pharmacological activities, including antibacterial, anti-inflammatory, and analgesic properties.[\[12\]](#)

Safety and Toxicology

1-Aminopyrrole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information for **1-Aminopyrrole**

Hazard Class	Hazard Statement	GHS Pictogram
Flammable liquids	H227: Combustible liquid	GHS02
Skin corrosion/irritation	H314: Causes severe skin burns and eye damage	GHS05
Acute toxicity, oral	H302: Harmful if swallowed	GHS07

GHS data sourced from PubChem.[\[4\]](#)

Detailed toxicological data, such as LD50 values for **1-aminopyrrole**, are not readily available in public databases. For its derivatives, toxicological profiles would need to be assessed on a case-by-case basis.

Recommended Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

1-Aminopyrrole (CAS 765-39-9) is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique reactivity profile allows for the construction of a diverse array of pyrrole-containing compounds. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and neurology, underscore the importance of **1-aminopyrrole** as a foundational scaffold in modern drug discovery and development. Researchers and scientists working with this compound should be well-versed in its properties and handling requirements to safely and effectively utilize it in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. 1-AMINOPYRROLE | 765-39-9 [chemicalbook.com]
- 3. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Spiropyrrolines via One-Pot Tf₂O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α -Formylamino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overlooked Pathway in 1,3-Dipolar Cycloadditions of Diazoalkanes with Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrole synthesis [organic-chemistry.org]
- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 18. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Aminopyrrole (CAS Number: 765-39-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266607#1-aminopyrrole-cas-number-765-39-9-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com